molecular formula C23H18ClNO5 B15186293 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one CAS No. 103952-79-0

2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B15186293
CAS No.: 103952-79-0
M. Wt: 423.8 g/mol
InChI Key: VWWLAHFOHXJFCW-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by its complex structure, which includes a benzoxazinone core substituted with a 4-chlorobenzoyl group and a 3,4-dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorobenzoyl and 3,4-dimethoxyphenyl groups can be achieved through Friedel-Crafts acylation reactions. These reactions typically require the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core or the aromatic rings, allowing for the introduction of different substituents. Halogenation and nitration are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies often focus on its interaction with biological macromolecules.

    Medicine: Explored as a lead compound in drug discovery programs. Its structural features make it a candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-3-(4-methylbenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one
  • 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-thione
  • 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-amine

Uniqueness

The uniqueness of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for further research and development.

Properties

CAS No.

103952-79-0

Molecular Formula

C23H18ClNO5

Molecular Weight

423.8 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C23H18ClNO5/c1-28-19-12-9-15(13-20(19)29-2)23-25(21(26)14-7-10-16(24)11-8-14)22(27)17-5-3-4-6-18(17)30-23/h3-13,23H,1-2H3

InChI Key

VWWLAHFOHXJFCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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